molecular formula C8H12ClNO2 B1584727 3,5-Dimethoxyaniline hydrochloride CAS No. 40891-33-6

3,5-Dimethoxyaniline hydrochloride

Cat. No.: B1584727
CAS No.: 40891-33-6
M. Wt: 189.64 g/mol
InChI Key: CTAXHKMFVMTUIK-UHFFFAOYSA-N
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Description

3,5-Dimethoxyaniline hydrochloride ( 40891-33-6) is an aniline derivative with the molecular formula C 8 H 12 ClNO 2 and a molecular weight of 189.64 g/mol . This chemical is characterized by two methoxy groups in the meta positions relative to the amine group, which is stabilized as a hydrochloride salt. It has a recorded melting point of 210 °C and a boiling point of approximately 302.9°C . This compound serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in the synthesis of more complex, biologically active molecules. A prominent application is its use as a precursor in the synthesis of Apabetalone (RVX-208) , a bromodomain and extra-terminal (BET) inhibitor that selectively targets the second bromodomain (BD2) and has been investigated for its potential in treating atherosclerosis and other conditions . As a raw material, this compound is offered with a typical purity of 99% . It is essential to consult the safety data sheet prior to use. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3,5-dimethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-10-7-3-6(9)4-8(5-7)11-2;/h3-5H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAXHKMFVMTUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193896
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride
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Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40891-33-6
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,5-dimethoxy-, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Scientific Research Applications

3,5-Dimethoxyaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds. Its applications in scientific research include:

Synthesis of Benzimidazoles

Recent studies have demonstrated the use of 3,5-dimethoxyaniline in the synthesis of benzimidazole derivatives. The compound acts as a precursor for the acylation and nitration processes necessary to produce these derivatives, which are valuable in medicinal chemistry due to their biological activities .

Reaction with Aromatic Aldehydes

3,5-Dimethoxyaniline has been utilized in reactions with aromatic aldehydes to yield para-alkyl substituted products. This reaction showcases the compound's versatility as a nucleophile in electrophilic aromatic substitution reactions, making it useful for synthesizing complex organic molecules .

Pharmaceutical Applications

The compound's structure allows it to be involved in drug development processes:

Antiparasitic Research

In medicinal chemistry, derivatives of 3,5-dimethoxyaniline have been explored for their potential antiparasitic properties. A study highlighted the optimization of compounds containing the 5-amino-1,2,3-triazole core derived from this aniline, demonstrating improved potency against Trypanosoma cruzi, the causative agent of Chagas disease .

Mutagenicity Studies

Research has also focused on the mutagenicity associated with aniline derivatives. It was noted that while some compounds derived from 3,5-dimethoxyaniline showed promising biological activity, concerns regarding their potential mutagenic effects necessitate careful evaluation during drug development .

Agrochemical Applications

This compound is also significant in the agrochemical industry:

Crop Protection Products

The compound is incorporated into formulations aimed at enhancing the efficacy of crop protection products. Its ability to modify chemical properties makes it valuable for improving the performance of pesticides and herbicides .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Scientific ResearchSynthesis of benzimidazoles
Reactions with aromatic aldehydes
PharmaceuticalAntiparasitic drug development
Mutagenicity studies
AgrochemicalsFormulation of crop protection products

Case Studies and Findings

  • Synthesis of Benzimidazoles : In a study conducted at the University of New South Wales, researchers synthesized various benzimidazole derivatives using 3,5-dimethoxyaniline as a starting material through acylation followed by nitration processes .
  • Antiparasitic Activity : A novel series of compounds derived from 3,5-dimethoxyaniline was tested against Trypanosoma cruzi in vitro and demonstrated significant activity with a pEC50 > 6, indicating strong potential for therapeutic use in Chagas disease .

Mechanism of Action

The mechanism by which 3,5-Dimethoxyaniline hydrochloride exerts its effects depends on its specific application. For example, in the synthesis of dyes, it acts as a precursor that undergoes further chemical reactions to form colored compounds. In pharmaceutical applications, it may interact with biological targets to produce therapeutic effects. The molecular targets and pathways involved vary based on the specific use case.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3,4-Dimethoxyaniline (CAS: 6315-89-5)
  • Purity : >95.0% (commercial grade) .
  • Key Differences :
    • Substituents at 3,4-positions vs. 3,5-positions in 3,5-dimethoxyaniline hydrochloride.
    • Altered electronic effects due to meta vs. para substitution patterns, influencing reactivity in electrophilic aromatic substitution .
2,6-Dimethoxyaniline Hydrochloride (CAS: 375397-36-7)
  • Molecular Formula: C₈H₁₂ClNO₂ (hydrochloride salt).
  • Purity : 98% .
  • Key Differences :
    • Substituents at 2,6-positions create steric hindrance, reducing accessibility for reactions compared to the less hindered 3,5-isomer.

Halogen-Substituted Analogs

2-Chloro-3,5-dimethoxyaniline Hydrochloride (CAS: 59871-14-6)
  • Similarity Score : 0.93 (structural similarity to this compound) .
  • Key Differences :
    • Replacement of an amine hydrogen with chlorine increases electrophilicity but may reduce solubility in polar solvents.

Alkyl-Substituted Derivatives

2,6-Dimethylaniline Hydrochloride (CAS: 69797-49-5)
  • Similarity Score : 0.85 .
  • Key Differences :
    • Methyl groups instead of methoxy substituents reduce electron-donating effects, altering reactivity in condensation or coupling reactions.

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point Solubility (Polar Solvents)
3,5-Dimethoxyaniline (free base) 50–54°C Moderate in ether, DMF
This compound Not reported High (due to ionic character)
3,4-Dimethoxyaniline Not reported Similar to 3,5-isomer
  • The hydrochloride salt form enhances water solubility compared to the free base, critical for pharmaceutical synthesis .

Commercial Availability and Purity

Compound Purity (Commercial) Price (per 10g)
This compound 95% Not reported
3,4-Dimethoxyaniline >95.0% ¥4,500/25g
2,6-Dimethoxyaniline hydrochloride 98% Not reported

Biological Activity

3,5-Dimethoxyaniline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 40891-33-6

This compound is a methoxy-substituted aniline derivative. The presence of methoxy groups enhances the electron density on the aromatic ring, which is crucial for its reactivity and biological activity.

Synthesis

The synthesis of 3,5-dimethoxyaniline typically involves the methylation of aniline derivatives. One common method includes:

  • Starting Material : Aniline
  • Reagents : Methyl iodide or dimethyl sulfate
  • Catalyst : Potassium carbonate
  • Solvent : Acetone or ethanol

The reaction proceeds under reflux conditions to yield 3,5-dimethoxyaniline, which is then converted to its hydrochloride form through reaction with hydrochloric acid.

Antimicrobial Activity

Research indicates that 3,5-dimethoxyaniline and its derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for related compounds range from 0.5 to 8 µg/mL against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

CompoundMIC (µg/mL)Target Organism
3,5-DimethoxyanilineTBDVarious Gram-positive bacteria
CBG (Cannabigerol)0.5MRSA
CBD (Cannabidiol)2MRSA

Antioxidant Properties

The antioxidant activity of 3,5-dimethoxyaniline has also been investigated. Compounds with methoxy groups are known to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and anti-aging therapies .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of methoxy-substituted anilines. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, derivatives have shown effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various methoxy-substituted anilines against MRSA strains. Results indicated that compounds with two methoxy groups exhibited enhanced activity compared to their mono-substituted counterparts.
  • Case Study on Neuroprotective Effects :
    In a neurodegenerative disease model, 3,5-dimethoxyaniline was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results showed a significant reduction in cell death compared to untreated controls.

Preparation Methods

Reduction of Aromatic Azides (Staudinger Reduction)

  • Procedure: Aromatic azides are reduced using triethylamine and tris[tert-butyl]phosphonium tetrafluoroborate in tetrahydrofuran-water mixtures at room temperature for about 15 hours.
  • Yield: Approximately 94% yield of 3,5-dimethoxyaniline.
  • Purification: The product is purified by preparative thin-layer chromatography (TLC) using n-hexane/ethyl acetate (1:1) as eluent.
  • Reference: Meguro et al. demonstrated this method with high efficiency and purity.

Catalytic Dehydrogenation from Cyclohexenonazine Derivatives

  • Starting Material: 3,5-dimethyl-2-cyclohexenonazine.
  • Catalyst: Palladium-supported catalyst (UM 45).
  • Solvent: Dimethyl ether of polyethylene glycol (average molecular weight 200).
  • Conditions: Heating at 150–350 °C under vacuum or inert atmosphere with thorough stirring.
  • Outcome: 3,5-dimethylaniline is formed with high purity and yield (~94.6% theoretical yield).
  • Note: This method avoids aromatic precursors, using simple aliphatic building blocks instead.
  • Reference: Patent EP0051806B1 describes this catalytic heterogeneous system.

Diazotization and Subsequent Transformations

  • Process: 3,5-dimethoxyaniline is first diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
  • Follow-up: Reduction to 3,5-dimethoxyphenylhydrazine hydrochloride, then acetylation with acetic anhydride.
  • Applications: This pathway is often used for further synthetic transformations rather than direct preparation, but confirms the availability of 3,5-dimethoxyaniline as a precursor.

Conversion to this compound

  • The hydrochloride salt is typically prepared by treating 3,5-dimethoxyaniline with hydrochloric acid under controlled conditions.
  • This step improves the compound's stability and solubility for further applications.
  • Specific procedural details are less frequently reported but generally involve dissolving the free amine in an appropriate solvent (e.g., ethanol or water) and adding HCl gas or aqueous HCl to precipitate the hydrochloride salt.

Comparative Table of Preparation Methods

Method Starting Material Catalyst/Reagents Conditions Yield (%) Notes Reference
Staudinger Azide Reduction Aromatic azide Triethylamine, tris[tert-butyl]phosphonium tetrafluoroborate THF/H2O, room temp, 15 h ~94 High purity, preparative TLC purification
Catalytic Dehydrogenation 3,5-dimethyl-2-cyclohexenonazine Pd-supported catalyst (UM 45) 150–350 °C, vacuum, inert solvent ~94.6 Uses aliphatic precursors, no aromatic starting materials
Diazotization + Reduction 3,5-dimethoxyaniline NaNO2, HCl, Acetic anhydride Room temp, multiple steps Not specified Intermediate steps for further synthetic use

Detailed Research Findings

  • Catalytic Dehydrogenation Advantages: This method yields 3,5-dimethylaniline free of isomers, which is crucial for high-purity applications. The use of polyethylene glycol dimethyl ether as solvent and palladium catalyst allows for efficient conversion under controlled temperature and pressure.

  • Staudinger Reduction Specifics: The azide reduction route is mild and efficient, suitable for sensitive substrates. The use of phosphonium salts as reducing agents avoids harsh conditions and leads to high yields and purity.

  • Diazotization Route: While more complex, this route allows for further functionalization via diazonium intermediates. It is valuable in multi-step syntheses involving 3,5-dimethoxyaniline derivatives.

Notes on Purification and Characterization

  • Purification techniques include preparative TLC, recrystallization from solvent mixtures such as dichloromethane/n-hexane, and flash column chromatography.
  • Characterization data commonly reported include melting points, NMR spectra (^1H and ^13C), IR spectra, and mass spectrometry confirming molecular weights and structural integrity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-Dimethoxyaniline hydrochloride, and how is purity ensured?

  • Methodology : The compound is synthesized by converting 3,5-dimethoxyaniline (CAS 10272-07-8) to its hydrochloride salt using oxalyl chloride under controlled high-temperature conditions. The reaction yields intermediates like 4,6-dimethoxyindoline-2,3-dione, which are critical for downstream applications (e.g., quinazolin-4(3H)-one derivatives) . Purification typically involves recrystallization or chromatography, with purity verified via HPLC (≥98% purity standards are common) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodology : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the methoxy and aromatic proton environments.
  • Mass spectrometry (MS) for molecular weight validation (C8H12ClNO2, MW 189.64) .
  • HPLC with UV detection to assess purity, referencing retention times against certified standards .
  • Elemental analysis to verify Cl content, ensuring stoichiometric consistency with the hydrochloride form .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation via oxidation or hydrolysis. Stability studies indicate prolonged shelf life (>12 months) under these conditions .

Advanced Research Questions

Q. How does this compound function as a precursor in dual-encryption photothermal materials?

  • Methodology : The compound is diazotized to form 4-((3,5-dimethoxyaniline)-diazenyl)-2-imidazole, which is integrated into graphene films. These films exhibit rapid solar heat release and temperature-dependent optical switching, enabling dual data encryption/decryption. The amine group’s reactivity facilitates covalent bonding with graphene oxide, enhancing thermal stability and photoresponse .

Q. What role does this compound play in synthesizing PARP-1/BRD4 dual inhibitors for cancer therapy?

  • Methodology : The hydrochloride salt is used to prepare 4,6-dimethoxyindoline-2,3-dione, a key intermediate in quinazolin-4(3H)-one derivatives. These compounds co-target PARP-1 and BRD4, disrupting DNA repair and epigenetic signaling in breast cancer cells. Reaction optimization (e.g., temperature, solvent) ensures high yields (>75%) and minimal byproducts .

Q. How can researchers address discrepancies in reported synthetic yields of this compound derivatives?

  • Methodology : Variations in yields often arise from differences in reaction conditions (e.g., oxalyl chloride stoichiometry, heating duration). Systematic optimization via Design of Experiments (DoE) is recommended, with parameters like temperature (80–120°C) and catalyst loading (e.g., DMF) tested. Reproducibility is enhanced by strict anhydrous conditions and real-time monitoring via TLC .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

  • Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Waste should be neutralized with dilute NaOH before disposal. Spill containment requires inert adsorbents (e.g., vermiculite) . For scale-up, consider flow chemistry to minimize exposure and improve reaction control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethoxyaniline hydrochloride
Reactant of Route 2
3,5-Dimethoxyaniline hydrochloride

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